molecular formula C22H18ClN3O3S2 B2490031 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895024-35-8

3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2490031
CAS No.: 895024-35-8
M. Wt: 471.97
InChI Key: ZUCXPPNURCTTGL-UHFFFAOYSA-N
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Description

This compound features a 6-chloro-1,3-benzothiazole core linked via a propanamide bridge to a benzenesulfonyl group and an N-[(pyridin-3-yl)methyl] substituent. Its molecular formula is estimated as C₂₀H₁₇ClN₄O₃S₂, with a molecular weight of approximately 460.0 g/mol. The pyridin-3-ylmethyl group introduces hydrogen-bonding capabilities, which may improve target affinity .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c23-17-8-9-19-20(13-17)30-22(25-19)26(15-16-5-4-11-24-14-16)21(27)10-12-31(28,29)18-6-2-1-3-7-18/h1-9,11,13-14H,10,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCXPPNURCTTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps, including the formation of the benzenesulfonyl chloride, the benzothiazole derivative, and the final coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzothiazole and pyridine moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Core

a. 6-Methanesulfonyl Analogue
  • Compound : 3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide
  • Molecular Formula : C₁₇H₁₆N₂O₅S₃
  • Molecular Weight : 424.51 g/mol
  • Key Differences: Position 6 substituent: Methanesulfonyl (electron-withdrawing) vs. chloro in the target compound. Mono-substitution on the amide nitrogen (lacks the pyridin-3-ylmethyl group).
  • Impact : The methanesulfonyl group may increase polarity compared to chloro, affecting solubility and membrane permeability .
b. 6-Chloro Derivatives with Alternative Acyl Groups
  • Compound 1 : N-(6-Chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
    • Molecular Formula : C₂₂H₁₈ClN₃O₃S
    • Molecular Weight : 439.92 g/mol
    • Key Differences :
  • Acyl group: Benzamide (3,4-dimethoxy) vs. benzenesulfonyl-propanamide.
  • The benzamide moiety reduces sulfonyl-related electron withdrawal but introduces methoxy groups for hydrogen bonding .

  • Compound 2 : N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide

    • Molecular Formula : C₂₀H₁₄ClN₃OS₂
    • Molecular Weight : 411.93 g/mol
    • Key Differences :
  • Acyl group: Propenamide with thiophen-2-yl substituent vs. benzenesulfonyl-propanamide.
  • The α,β-unsaturated carbonyl group may enhance reactivity or conjugation .

Heterocyclic and Substituent Modifications in Broader Analogues

a. Oxadiazole-Sulfanyl Propanamides
  • Compounds : 7c, 7d, 7e, 7f ()
    • Molecular Formula : C₁₆–₁₇H₁₇–₁₉N₅O₂S₂
    • Molecular Weight : 375–389 g/mol
    • Key Differences :
  • Core structure: 1,3,4-Oxadiazole-sulfanyl replaces benzothiazole.
  • Substituents: 2-Amino-1,3-thiazol-4-yl and methylphenyl groups. Impact: The oxadiazole ring enhances metabolic resistance, while the thiazole-amino group introduces basicity .
b. Pesticidal Propanamides
  • Compound P6 : 3-((3,3,3-Trifluoropropyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide
    • Molecular Formula : C₁₆H₁₃F₃N₄OS₂
    • Molecular Weight : 410.42 g/mol
    • Key Differences :
  • Substituents: Trifluoropropylthio and propargyl groups.
  • Thiazole core instead of benzothiazole.
    • Impact : The trifluoropropylthio group increases lipophilicity, favoring pesticidal activity .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Benzothiazole Position 6 Acyl Group Type N-Substituents Key Features
Target Compound C₂₀H₁₇ClN₄O₃S₂ ~460.0 Chloro Benzenesulfonyl-propanamide Pyridin-3-ylmethyl Dual N-substitution, sulfonyl EWG
6-Methanesulfonyl Analogue C₁₇H₁₆N₂O₅S₃ 424.51 Methanesulfonyl Benzenesulfonyl-propanamide None (mono-substituted) Increased polarity
N-(6-Chloro-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-yl)methylbenzamide C₂₂H₁₈ClN₃O₃S 439.92 Chloro Benzamide (3,4-dimethoxy) Pyridin-3-ylmethyl Methoxy H-bond donors
Compound 7c C₁₆H₁₇N₅O₂S₂ 375.0 N/A Oxadiazole-sulfanyl-propanamide 3-Methylphenyl Oxadiazole core, amino-thiazole
Pesticidal Compound P6 C₁₆H₁₃F₃N₄OS₂ 410.42 N/A Trifluoropropylthio-propanamide 4-Methyl-2-(pyridin-3-yl)thiazol-5-yl High lipophilicity, pesticidal activity

Research Findings and Implications

  • Steric and Binding Considerations: Dual N-substitution (benzothiazol-2-yl and pyridin-3-ylmethyl) in the target compound may create steric hindrance, impacting receptor binding compared to mono-substituted analogs .

Biological Activity

The compound 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic molecule with potential applications in medicinal chemistry, particularly as an anticancer agent. Its structure incorporates a benzenesulfonyl group, a benzothiazole moiety, and a pyridine-derived side chain, which may contribute to its biological activity.

Chemical Structure

The IUPAC name of the compound is indicative of its complex structure. The molecular formula is C20H22ClN3O3SC_{20}H_{22}ClN_{3}O_{3}S, and its molecular weight is approximately 450.0 g/mol. The presence of the chloro substituent on the benzothiazole ring enhances its biological properties compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzenesulfonyl group serves as a binding site, while the benzothiazole ring can engage with hydrophobic pockets in target proteins. Additionally, the dimethylaminoethyl side chain may improve solubility and facilitate cellular uptake, enhancing the compound's efficacy.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. A review highlighted various benzothiazole derivatives' effectiveness against different cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:

  • IC50 Values : In studies involving U-937 and other cancer cell lines, compounds similar to this one demonstrated IC50 values ranging from 10 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutics like etoposide .

Case Studies

  • Kumbhare et al. Study : This study synthesized Mannich base arylimidazo derivatives containing benzothiazole moieties and tested their anticancer activities against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results showed that these derivatives exhibited cytotoxicity with IC50 values ranging from 5 µM to 20 µM .
  • Shi et al. Research : Investigated substituted pyridine-based acetamide benzothiazole derivatives against various cell lines (SW480, HeLa, A549). One derivative exhibited potent antitumor activity with an IC50 value of 1.2 nM against the SKRB-3 breast cancer cell line .

Data Table: Biological Activity Comparison

Compound NameCell Line TestedIC50 Value (µM)Reference
EtoposideU-93717.94 ± 0.89
Benzothiazole DerivativeHepG210 - 20
Pyridine-based BTA DerivativeSKRB-31.2

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